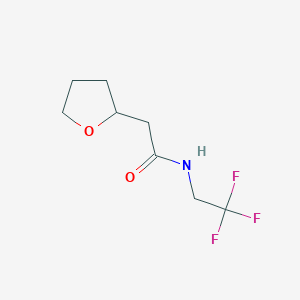

2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide

Description

Historical Context and Development in Organic Chemistry

The synthesis and characterization of 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide represent a convergence of advancements in amide bond formation and functional group manipulation. Early methodologies for synthesizing structurally related acetamides, such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, relied on stepwise coupling reactions involving chloroacetyl chloride and 2,2,2-trifluoroethylamine, often requiring inorganic bases like sodium hydroxide. These processes, while effective, faced challenges such as dimer impurity formation and cumbersome purification steps, limiting scalability.

The evolution of coupling reagents and hydrogenolysis techniques marked a turning point. For instance, the use of carbamate-protected intermediates (e.g., phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate) enabled selective deprotection under mild catalytic hydrogenation conditions, improving yields and purity. Subsequent innovations, such as the Mitsunobu reaction for β-lactone synthesis and acyl chloride-mediated amidation, further expanded the toolkit for constructing complex acetamide derivatives. These developments laid the groundwork for integrating heterocyclic motifs like oxolane into acetamide frameworks, as seen in modern derivatives such as 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide.

Research Significance in Medicinal Chemistry

The trifluoroethyl-acetamide scaffold has emerged as a privileged structure in drug discovery due to its dual role in enhancing metabolic stability and modulating target engagement. For example, β-lactone-containing analogs demonstrate covalent inhibition of enzymes like serine hydrolases, a mechanism leveraged in therapeutic agents for metabolic disorders. The oxolane ring introduces conformational rigidity, which optimizes pharmacokinetic properties by reducing entropic penalties during target binding.

Recent studies highlight the scaffold’s versatility:

- Enzyme Inhibition : Derivatives with electron-withdrawing groups (e.g., trifluoroethyl) exhibit enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by catalytic residues.

- Solubility Modulation : The oxolane moiety improves aqueous solubility compared to purely aromatic analogs, as demonstrated in analogs like 2-oxo-N-(oxolan-2-yl)acetamide.

Classification within Amide-Containing Structures

2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide belongs to the subclass of N-alkylacetamides with heterocyclic substitutions. Its structural features include:

This classification aligns with broader trends in designing bioactive amides, where substituents are strategically chosen to balance electronic effects and steric demands.

Importance of Trifluoroethyl Functionalization

The trifluoroethyl group (-CF$$3$$CH$$2$$) confers distinct advantages:

- Metabolic Stability : The strong C-F bonds resist oxidative degradation, prolonging half-life in vivo.

- Electrophilicity Enhancement : The -CF$$_3$$ group polarizes the adjacent amide carbonyl, increasing reactivity toward nucleophilic targets.

- Lipophilicity Adjustment : Despite its polarity, the trifluoroethyl group contributes to membrane permeability, as evidenced by analogs penetrating the blood-brain barrier.

In synthetic routes, the group’s stability under acidic and basic conditions simplifies purification, as seen in the hydrogenolysis of intermediates without cleavage of the CF$$3$$-CH$$2$$-N bond.

Research Significance of the Oxolane Scaffold

The oxolane (tetrahydrofuran) ring introduces three critical attributes:

- Conformational Restriction : The five-membered ring enforces a puckered geometry, preorganizing the molecule for target binding.

- Hydrogen Bond Acceptors : The ether oxygen participates in H-bonding interactions, improving affinity for polar binding pockets.

- Synthetic Accessibility : Oxolane derivatives are readily functionalized via Mitsunobu reactions or nucleophilic ring-opening, enabling rapid diversification.

For instance, 2-(oxolan-2-yl) substitution in acetamides enhances solubility by ~30% compared to cyclohexyl analogs, as quantified in solubility assays of 2-oxo-N-(oxolan-2-yl)acetamide. This balance of rigidity and polarity makes the scaffold invaluable in optimizing drug-like properties.

Properties

IUPAC Name |

2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-7(13)4-6-2-1-3-14-6/h6H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGIEKNKIHTYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group and the oxolane ring contribute to its chemical properties, influencing its interactions with biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide can be represented as follows:

Key Features:

- Trifluoroethyl Group: Enhances lipophilicity and metabolic stability.

- Oxolane Ring: May facilitate molecular interactions with enzymes or receptors.

The mechanism of action for 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide primarily involves its interaction with specific biological targets such as enzymes or receptors. The trifluoroethyl moiety is known to increase binding affinity due to its electronegative nature, which can stabilize interactions with target proteins.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity

Research indicates that 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Activity: Investigations into its ability to induce apoptosis in cancer cells are ongoing.

- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes linked to disease processes.

Data Table: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits enzyme activity in vitro |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide, the compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

A recent study focused on the anticancer activity of this compound demonstrated that it could induce apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound for further drug development.

Scientific Research Applications

Pharmaceutical Applications

1.1 Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable due to its ability to enhance the pharmacological properties of drug candidates. For instance, it has been utilized in the development of TLR7 agonists, which are being explored for their potential in treating cancers and infectious diseases .

1.2 Reactant in Synthesis

2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is employed as a reactant in the synthesis of isoxazoline indolizine amides. This reaction pathway is significant for generating compounds with potential therapeutic effects .

Agrochemical Applications

2.1 Development of Active Ingredients

The compound is recognized as a key starting material for preparing active ingredients used in agrochemicals. Its unique chemical structure allows for modifications that lead to enhanced efficacy in pest control and plant growth regulation .

Synthesis Process Improvements

Recent patents have reported improved methods for synthesizing 2-amino-N-(2,2,2-trifluoroethyl)acetamide with higher yields and purity. One such method involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine under controlled conditions to minimize impurities and maximize product yield .

| Process Step | Description |

|---|---|

| Step 1 | React chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of a base. |

| Step 2 | Treat the resulting compound with aqueous ammonia to form 2-amino-N-(2,2,2-trifluoroethyl)acetamide. |

| Step 3 | Convert to salts for improved stability and handling. |

Purity Analysis

A study conducted using ion chromatography demonstrated that the purity of 2-amino-N-(2,2,2-trifluoroethyl)acetamide can reach up to 99.57%, which is critical for its application in pharmaceutical synthesis . The analysis involved separating impurities and quantifying them to ensure quality control.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related acetamide derivatives and their distinguishing features:

Key Findings from Comparative Analysis

Halogen Substitution

- Trifluoroethyl (CF₃) vs. Chloro (Cl) :

- The CF₃ group in the target compound enhances metabolic stability and electron-withdrawing effects compared to Cl analogs, which are often associated with pesticidal activity (e.g., alachlor ).

- Chloro-substituted acetamides (e.g., ) are typically more lipophilic, favoring membrane penetration but increasing environmental persistence.

Heterocyclic Influence

- Oxolan vs. Oxadiazole () introduces aromaticity, altering electronic properties and bioavailability. Thiolan () replaces oxygen with sulfur, which may confer redox activity or metal-binding capacity.

Functional Group Variations

- Amino vs. Trifluoroethyl: The amino-substituted analog () offers a site for further functionalization (e.g., conjugation), whereas the trifluoroethyl group in the target compound reduces susceptibility to enzymatic degradation .

Oxidation State

Q & A

Basic: What are the optimal synthetic routes for 2-(oxolan-2-yl)-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

Key synthetic strategies involve coupling oxolane-containing precursors with trifluoroethylamine derivatives. For example, analogous compounds like 2-amino-N-(2,2,2-trifluoroethyl)acetamide are synthesized via ammonolysis of chloroacetyl chloride with trifluoroethylamine under controlled pH (using Na₂CO₃) . To improve yield:

- Optimize stoichiometry (e.g., excess acetyl chloride for complete acetylation) .

- Employ stepwise purification: liquid-liquid extraction, silica gel chromatography (gradient elution with CH₂Cl₂/MeOH), and recrystallization .

- Monitor reaction progress via TLC and adjust reflux time to minimize side products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Prioritize signals for the oxolane ring (δ ~4.90 ppm for protons adjacent to oxygen) and trifluoroethyl group (δ ~3.31 ppm for CF₃CH₂N coupling) . The acetamide carbonyl typically appears at δ ~168–170 ppm in ¹³C NMR .

- Mass Spectrometry (ESI/APCI+) : Look for [M+H]⁺ and [M+Na]⁺ adducts, with fragmentation patterns confirming the oxolane and trifluoroethyl moieties .

- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (~1150–1250 cm⁻¹) .

Advanced: How does the trifluoroethyl group influence the compound’s physicochemical properties, and what implications does this have for drug design?

Methodological Answer:

The CF₃ group enhances metabolic stability and lipophilicity, as fluorination reduces basicity of adjacent amines and increases membrane permeability . Key implications:

- Use logP calculations to assess bioavailability.

- Evaluate hydrogen-bonding capacity via molecular docking: the CF₃ group may sterically hinder interactions with polar protein residues .

- Compare with non-fluorinated analogs in vitro to isolate fluorine-specific effects on ADME properties .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration), pH, and cell lines to ensure reproducibility .

- Structural Confirmation : Verify compound purity (>95% via HPLC) and confirm stereochemistry (X-ray crystallography or NOESY NMR) to rule out isomer-driven discrepancies .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-chloro-N-(3-ethylphenyl)acetamide) to identify trends in substituent effects .

Basic: What are the stability profiles of this compound under various storage conditions, and which degradation products are typically observed?

Methodological Answer:

- Storage : Store at –20°C in anhydrous conditions (hygroscopic amides may hydrolyze to carboxylic acids) .

- Degradation Pathways :

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can researchers design a structure-activity relationship (SAR) study focusing on the oxolane and trifluoroethyl moieties?

Methodological Answer:

- Oxolane Modifications : Synthesize analogs with varying ring sizes (e.g., tetrahydrofuran vs. tetrahydropyran) to assess ring strain effects on activity .

- Trifluoroethyl Substitutions : Replace CF₃CH₂ with CHF₂CH₂ or CH₂CF₃ to isolate electronic vs. steric contributions .

- Biological Testing : Use a panel of assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with computed descriptors (e.g., Hammett σ values for substituents) .

Basic: What synthetic challenges arise from the oxolane moiety, and how can they be mitigated?

Methodological Answer:

- Ring Stability : Oxolane may undergo acid-catalyzed ring-opening. Use mild conditions (e.g., room temperature for acylations) .

- Stereochemical Control : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of oxolane precursors .

- Purification : Use high-resolution silica gel columns to separate diastereomers, confirmed by chiral HPLC .

Advanced: How do crystallographic studies inform the solid-state behavior of this compound, and what polymorph screening strategies are recommended?

Methodological Answer:

- Crystallography : Perform X-ray diffraction to identify hydrogen-bonding networks (amide N–H···O=C interactions) and packing motifs influenced by the CF₃ group .

- Polymorph Screening : Use solvent-drop grinding with 12 solvents (ICH guidelines) and analyze via PXRD. Monitor for hydrate formation due to the compound’s hygroscopicity .

Advanced: What analytical methods are recommended for detecting trace impurities in bulk samples of this compound?

Methodological Answer:

- LC-MS/MS : Detect sub-0.1% impurities using a C18 column and gradient elution (0.1% formic acid in H₂O/MeCN). Target known byproducts (e.g., unreacted trifluoroethylamine) .

- ¹⁹F NMR : Leverage the CF₃ group’s distinct chemical shift to quantify residual solvents or degradation products .

- Headspace GC-MS : Identify volatile impurities (e.g., residual chloroacetyl chloride) with limits of detection <10 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.